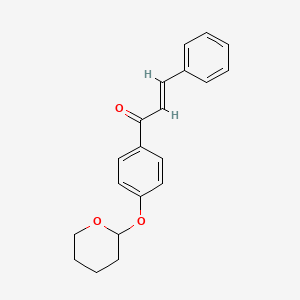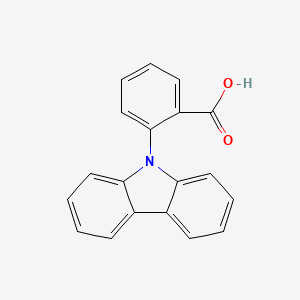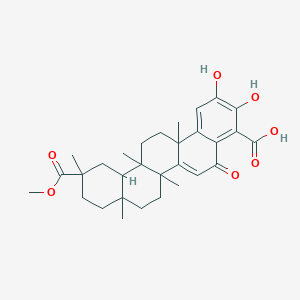
trans-1,3-Cyclohexanedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,3-Cyclohexanedicarboxylic acid: is an organic compound with the molecular formula C8H12O4 . It is a derivative of cyclohexane, where two carboxylic acid groups are attached to the 1 and 3 positions of the cyclohexane ring in a trans configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-1,3-Cyclohexanedicarboxylic acid can be synthesized through several methods. One common method involves the hydrogenation of terephthalic acid in the presence of a palladium catalyst. This reaction typically occurs in a solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of aromatic dicarboxylic acids. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
trans-1,3-Cyclohexanedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of trans-1,3-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- trans-1,4-Cyclohexanedicarboxylic acid
- cis-1,3-Cyclohexanedicarboxylic acid
- trans-1,2-Cyclohexanedicarboxylic anhydride
Comparison:
- trans-1,3-Cyclohexanedicarboxylic acid is unique due to its specific trans configuration, which affects its chemical reactivity and interactions compared to its cis isomer and other cyclohexanedicarboxylic acids.
- trans-1,4-Cyclohexanedicarboxylic acid has carboxylic acid groups at the 1 and 4 positions, leading to different spatial arrangement and properties.
- cis-1,3-Cyclohexanedicarboxylic acid has the carboxylic acid groups in a cis configuration, resulting in different reactivity and interactions.
- trans-1,2-Cyclohexanedicarboxylic anhydride is an anhydride form, which can undergo different reactions compared to the acid form .
Eigenschaften
Molekularformel |
C14H20O8 |
|---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
cyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
SIUPRLJMTTYZLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

